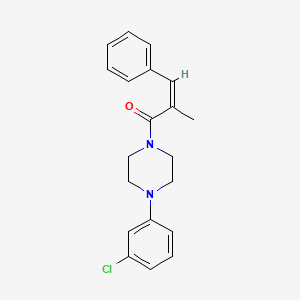
1-(3-chlorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine
描述
1-(3-chlorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine, commonly known as CPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. CPP belongs to the class of piperazine derivatives and is known to exhibit various biological activities.
作用机制
CPP acts as a partial agonist at the 5-HT2A receptor, which results in the activation of downstream signaling pathways. The exact mechanism of action of CPP is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the activation of intracellular signaling cascades. CPP has also been shown to exhibit antagonist activity at other serotonin receptors such as 5-HT2C and 5-HT7.
Biochemical and physiological effects:
CPP has been shown to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the induction of neuronal plasticity. CPP has also been shown to exhibit anxiogenic and hallucinogenic effects in animal models, which suggests its potential use in the treatment of anxiety disorders and the study of hallucinogenic drugs.
实验室实验的优点和局限性
One of the major advantages of using CPP in lab experiments is its high affinity and selectivity towards the 5-HT2A receptor, which allows for the precise modulation of serotonin signaling pathways. CPP is also relatively easy to synthesize and purify, which makes it a cost-effective tool for scientific research. However, one of the limitations of using CPP is its potential for off-target effects and its limited selectivity towards other serotonin receptors.
未来方向
There are several future directions for the study of CPP, including the development of more selective ligands for the 5-HT2A receptor, the investigation of the role of CPP in the modulation of other neurotransmitter systems, and the study of the long-term effects of CPP on neuronal plasticity. Additionally, the use of CPP as a tool to study the mechanism of action of hallucinogenic drugs such as LSD and psilocybin is an area of growing interest. Overall, the study of CPP has the potential to provide valuable insights into the complex mechanisms underlying neurotransmitter signaling and the development of novel therapeutics for various neurological and psychiatric disorders.
科学研究应用
CPP has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a ligand for the serotonin receptor. CPP has been shown to exhibit high affinity and selectivity towards the 5-HT2A receptor, which is involved in various physiological processes such as mood regulation, cognition, and perception. CPP has also been studied for its potential use as a tool to study the mechanism of action of hallucinogenic drugs such as LSD.
属性
IUPAC Name |
(Z)-1-[4-(3-chlorophenyl)piperazin-1-yl]-2-methyl-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O/c1-16(14-17-6-3-2-4-7-17)20(24)23-12-10-22(11-13-23)19-9-5-8-18(21)15-19/h2-9,14-15H,10-13H2,1H3/b16-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZNXTFXGLVHHS-PEZBUJJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylmethanesulfonamide](/img/structure/B3535482.png)
![2-chloro-N-{[4-ethyl-5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3535487.png)
![3-chloro-4-ethoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B3535499.png)
![ethyl 4-[({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3535501.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-iodo-4-methoxybenzamide](/img/structure/B3535507.png)
![1-methyl-3-[2-(4-morpholinyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B3535513.png)
![N-(2-{[2-(mesitylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)butanamide](/img/structure/B3535519.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B3535524.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B3535526.png)
![N-(4-fluorophenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3535538.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]-N~2~-phenylglycinamide](/img/structure/B3535544.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B3535554.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-iodobenzamide](/img/structure/B3535564.png)

